3,4-Dichlorobenzotrifluoride

Organometallic chemistry Regioselective synthesis Dichlorobenzotrifluoride isomers

3,4-Dichlorobenzotrifluoride (DCBTF, CAS 328-84-7) is a halogenated aromatic compound of the formula C7H3Cl2F3, featuring a benzene ring with two chlorine substituents at the 3- and 4-positions and a trifluoromethyl group. It exists as a colorless liquid with a boiling point of 173-174 °C and a density of 1.478 g/mL at 25 °C.

Molecular Formula C7H3Cl2F3
Molecular Weight 215 g/mol
CAS No. 328-84-7
Cat. No. B146526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzotrifluoride
CAS328-84-7
Synonyms3,4-DCBTE
3,4-dichlorobenzotrifluoride
Molecular FormulaC7H3Cl2F3
Molecular Weight215 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)Cl
InChIInChI=1S/C7H3Cl2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
InChIKeyXILPLWOGHPSJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in petroleum ether and acetonitrile.
In water: negligible - 15 mg/l @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorobenzotrifluoride (CAS 328-84-7): Chemical Properties and Core Industrial Role


3,4-Dichlorobenzotrifluoride (DCBTF, CAS 328-84-7) is a halogenated aromatic compound of the formula C7H3Cl2F3, featuring a benzene ring with two chlorine substituents at the 3- and 4-positions and a trifluoromethyl group. It exists as a colorless liquid with a boiling point of 173-174 °C and a density of 1.478 g/mL at 25 °C [1]. DCBTF is a high-production-volume chemical intermediate of established industrial significance, primarily valued for its role in synthesizing a major class of agricultural herbicides [2]. Its unique substitution pattern directly dictates its specific reactivity and, consequently, its irreplaceable position in certain commercial synthetic pathways, as documented in primary research [3].

Diphenyl ether herbicide intermediate synthesis
Specific 3,4-dichloro pattern required for target agrochemicals
Established large-scale distillation-based purification

Why 3,4-Dichlorobenzotrifluoride Cannot Be Directly Substituted with Positional Isomers


The dichlorobenzotrifluoride family comprises six positional isomers, each with an identical molecular formula but profoundly different chemical behavior. The specific adjacency of the chlorine atoms on the aromatic ring is not a minor structural detail; it fundamentally dictates the molecule's reactivity and the commercial viability of its downstream products. For instance, the 3,4-dichloro substitution pattern confers a unique electronic environment that governs its behavior in nucleophilic aromatic substitution and metalation reactions. As detailed in a comprehensive study of all six isomers, 3,4-Dichlorobenzotrifluoride exhibits a distinctive metalation profile that requires non-standard reagents to achieve regioselectivity, a property not shared by isomers like 2,4- or 3,5-dichlorobenzotrifluoride [1]. Therefore, assuming that one isomer can be swapped for another in a validated synthetic process without jeopardizing reaction yield, purity, and the performance of the final agrochemical is a high-risk procurement strategy.

Metalation reactivity
Regioselective metalation behavior may shift with incorrect isomer; standard LDA-based processes may not proceed.
Downstream product identity
Using a different dichlorobenzotrifluoride isomer can lead to a non-target product class, not a diphenyl ether herbicide.
Separation parameters
Isomer boiling-point differences alter distillation cut profiles and may compromise final purity.

Quantitative Differentiation of 3,4-Dichlorobenzotrifluoride vs. Key Comparators


Regioselective Metalation Behavior vs. 2,4- and 3,5-Dichlorobenzotrifluoride Isomers

A comparative study of all six dichlorobenzotrifluoride isomers reveals a stark difference in their metalation behavior. While isomers like 2,4- and 3,5-dichlorobenzotrifluoride undergo regioselective metalation with standard lithium amide bases (e.g., lithium diisopropylamide, LDA), 3,4-Dichlorobenzotrifluoride is unreactive under these standard conditions. To achieve regioselective metalation at the 2-position, it uniquely requires the use of the much stronger "LIM-KOR" superbasis (methyllithium in the presence of potassium tert-butoxide) [1].

Metalation Reactivity
Head-to-head
Target: Requires LIM-KOR superbasis
Comparators: React with standard LDA
Supports synthetic route isomer selection
Standard reagents insufficient for 3,4-isomer
Organometallic chemistry Regioselective synthesis Dichlorobenzotrifluoride isomers

Boiling Point and Flash Point vs. 4-Chlorobenzotrifluoride (a Common Precursor)

3,4-Dichlorobenzotrifluoride is a downstream product of 4-Chlorobenzotrifluoride, and their distinct physical properties have direct implications for industrial handling and purification. The target compound exhibits a significantly higher boiling point (173-174 °C [1]) and flash point (65.6 °C [2]) compared to its monochlorinated precursor, 4-Chlorobenzotrifluoride (bp 136-138 °C, flash point 47 °C ). This difference is a key factor in the design of separation units and in assessing fire safety risk during large-scale processing.

Physical Property Gap
Head-to-head
Δ Bp ~36 °C; Δ Flash ~18.6 °C
Enables separation by distillation
Relative to monochloro precursor
Physical chemistry Chemical engineering Process safety

Application Specificity as a Diphenyl Ether Herbicide Precursor vs. 4-Chlorobenzotrifluoride

While 4-Chlorobenzotrifluoride serves as a versatile intermediate for various dye, pharmaceutical, and dinitroaniline herbicide syntheses [1], 3,4-Dichlorobenzotrifluoride has a highly specialized and commercially dominant role as the key building block for a major class of diphenyl ether herbicides. It is explicitly cited as the core intermediate for high-volume commercial herbicides including Acifluorfen, Fomesafen, and Oxyfluorfen [2]. The 3,4-dichloro substitution pattern is structurally required for the synthesis of these specific active ingredients, making the compound non-substitutable.

Product Class Specificity
Class-level
Target: Diphenyl ether herbicides (Fomesafen, Oxyfluorfen)
Comparator: Dinitroaniline herbicides
3,4-isomer structurally required for diphenyl ethers
Mono-chloro analog yields different products
Agrochemical synthesis Herbicide intermediates Diphenyl ether herbicides

Boiling Point Separation Efficiency from 2,4- and 2,5-Dichlorobenzotrifluoride Isomers

During the industrial chlorination of 4-chlorobenzotrifluoride, a mixture of dichlorinated isomers can be produced. The boiling point of 3,4-Dichlorobenzotrifluoride (173-174 °C [1]) provides a large separation window from the commonly co-produced 2,4-dichloro (117-118 °C ) and 2,5-dichloro (~180 °C ) isomers. In particular, the >55 °C difference in boiling point from the 2,4-isomer allows for efficient purification of the 3,4-isomer using standard industrial distillation, as detailed in manufacturing patents [2].

Isomer Bp Separation
Reported
>55 °C from 2,4-isomer; ~7 °C from 2,5-isomer
Large gap enables industrial purification
Key to cost-effective production
Isomer separation Process chemistry Purification

Regulatory Scrutiny and Environmental Fate Testing Mandates vs. Less-Regulated Isomers

The high production volume and widespread environmental release associated with its use in agrochemicals have led to specific regulatory actions for 3,4-Dichlorobenzotrifluoride. The U.S. Environmental Protection Agency (EPA) has issued a legally enforceable Testing Consent Order (TCO) requiring Occidental Chemical Corp. to perform specific chemical fate and environmental effects tests on DCBTF [1]. This level of regulatory scrutiny is not documented for all isomeric dichlorobenzotrifluorides, indicating a higher perceived or potential environmental risk profile due to its specific use patterns and volume.

Regulatory Status
Context-dependent
EPA Testing Consent Order issued
Distinct regulatory burden applies
Not documented for all isomers
Regulatory compliance Environmental fate TSCA

High-Value Application Scenarios for 3,4-Dichlorobenzotrifluoride Based on Quantitative Evidence


Manufacturing of High-Volume Diphenyl Ether Herbicides (Fomesafen, Oxyfluorfen)

As established, 3,4-Dichlorobenzotrifluoride is the non-substitutable core intermediate for synthesizing a major class of diphenyl ether herbicides, including Fomesafen and Oxyfluorfen [1]. In this application, its 3,4-dichloro substitution pattern is a structural requirement. The large boiling point differential (>55 °C) from potential isomeric impurities like 2,4-dichlorobenzotrifluoride enables high-purity isolation via fractional distillation [2], which is critical for meeting the strict purity specifications required for downstream agrochemical synthesis. The established, enforceable EPA Testing Consent Order also indicates that any entity involved in its manufacture or use must have robust environmental management and stewardship programs in place, a key differentiator for reputable contract manufacturers.

Advanced Organometallic Synthesis Requiring Precise Regiocontrol

For research and development chemists designing novel synthetic routes to highly functionalized aromatics, the unique reactivity profile of 3,4-Dichlorobenzotrifluoride is a valuable tool. Its requirement for the "LIM-KOR" superbasis to achieve regioselective metalation at the 2-position, in contrast to other isomers that react with standard LDA [1], offers a distinct synthetic handle. This allows for the selective functionalization of the 2-position in the presence of other isomers or in complex molecules where standard bases would be unselective or ineffective. This property is exploited in the synthesis of specialized benzoic acid derivatives [1].

Process Development and Scale-Up for Fluorinated Building Blocks

The well-defined and documented physical properties of 3,4-Dichlorobenzotrifluoride facilitate efficient process design and scale-up. Its boiling point of 173-174 °C [2] and flash point of 65.6 °C [2] provide clear design parameters for reactor and distillation column specifications. The significant boiling point gap from its common precursor, 4-chlorobenzotrifluoride (bp 136-138 °C) , allows for straightforward separation and solvent recovery. This predictable behavior, documented in patents for its industrial preparation [3], reduces technical risk and cost during technology transfer from lab to pilot to full-scale manufacturing.

Application
Selection Property
Validation Focus
Diphenyl Ether Herbicide Mfg.
3,4-dichloro substitution pattern requirement
End-product purity and herbicide identity confirmation
Regioselective Organometallic Synthesis
LIM-KOR superbasis reactivity profile
Regioselectivity and synthetic yield verification
Process Scale-up & Purification
Distillation-friendly boiling point profile
Process design parameter optimization and safety review

Technical Documentation Hub

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42 linked technical documents
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